molecular formula C20H25N5O2 B3160455 N'-[(E)-{[(2,6-dimethylanilino)carbonyl]amino}(methylamino)methylidene]-N-(2,6-dimethylphenyl)urea CAS No. 866043-53-0

N'-[(E)-{[(2,6-dimethylanilino)carbonyl]amino}(methylamino)methylidene]-N-(2,6-dimethylphenyl)urea

Cat. No.: B3160455
CAS No.: 866043-53-0
M. Wt: 367.4 g/mol
InChI Key: GKIUUVWTTVWLII-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-[N-[(2,6-dimethylphenyl)carbamoyl]-N'-methylcarbamimidoyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-12-8-6-9-13(2)16(12)22-19(26)24-18(21-5)25-20(27)23-17-14(3)10-7-11-15(17)4/h6-11H,1-5H3,(H4,21,22,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIUUVWTTVWLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC(=NC)NC(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901191724
Record name 3,3′-(Methylimino)methylenebis[N-(2,6-dimethylphenyl)urea]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866043-53-0
Record name 3,3′-(Methylimino)methylenebis[N-(2,6-dimethylphenyl)urea]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866043-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′-(Methylimino)methylenebis[N-(2,6-dimethylphenyl)urea]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound N'-[(E)-{[(2,6-dimethylanilino)carbonyl]amino}(methylamino)methylidene]-N-(2,6-dimethylphenyl)urea is a member of the urea derivative family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4OC_{17}H_{20}N_{4}O, with a molecular weight of approximately 284.37 g/mol. The compound features multiple functional groups, including urea and amine functionalities, which are critical for its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of urea compounds exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Case Study 1 : In vitro assays demonstrated that the compound exhibited cytotoxicity against human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were reported to be in the low micromolar range, indicating potent activity.
Cell LineIC50 (µM)
A5495.2
MCF-74.8

These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although further mechanistic studies are warranted.

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored.

  • Case Study 2 : A study assessed the compound's efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings indicate that the compound possesses moderate antimicrobial activity, which could be further optimized through structural modifications.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been investigated, particularly in relation to urease inhibition, which is relevant for treating conditions like urinary tract infections.

  • Case Study 3 : Inhibition assays revealed that the compound effectively inhibited urease activity with an IC50 value of 10 µM. This suggests potential therapeutic applications in managing urease-related disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of urea derivatives.

  • Modifications at the 2 and 6 positions of the aromatic rings have been shown to enhance potency.
  • The presence of electron-withdrawing groups on the phenyl ring significantly increases biological activity by stabilizing reactive intermediates during enzyme interactions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N'-[(E)-{[(2,6-Dimethylanilino)carbonyl]amino}(methylamino)methylidene]-N-(2,6-dimethylphenyl)urea
  • CAS RN : 866043-53-0
  • Molecular Formula : C₂₀H₂₅N₅O₂
  • Molecular Weight : 367.45 g/mol
  • Purity : >90% (typical commercial grade)
  • Storage : Stable at room temperature .

Structural Features: This urea derivative contains two 2,6-dimethylphenyl groups attached to the urea backbone. The (E)-configured imine group links a methylamino substituent and a carbonylamino moiety derived from 2,6-dimethylaniline. This geometry and substitution pattern may influence its physicochemical properties, such as solubility and intermolecular interactions.

Comparison with Structurally Similar Compounds

Key Compound for Comparison: N-(2,6-Xylyl)-N'-[imino(methylamino)methyl]urea Hydrochloride

  • IUPAC Name : 1-(2,6-Dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea hydrochloride
  • CAS RN : 66283-88-3
  • Molecular Formula : C₁₁H₁₇ClN₄O
  • Molecular Weight : 256.45 g/mol (calculated)

Structural and Functional Differences

Property Target Compound (CAS 866043-53-0) Similar Compound (CAS 66283-88-3)
Molecular Complexity Higher (C₂₀H₂₅N₅O₂) Simpler (C₁₁H₁₇ClN₄O)
Substituents Two 2,6-dimethylphenyl groups; carbonylamino Single 2,6-dimethylphenyl; carbamimidoyl group
Salt Form Free base Hydrochloride salt
Key Functional Groups Urea, imine (E-configuration), methylamino Urea, carbamimidoyl, hydrochloride

Implications of Structural Differences

Solubility: The hydrochloride salt in CAS 66283-88-3 likely enhances aqueous solubility compared to the free base form of the target compound .

Stability :

  • The (E)-imine configuration in the target compound could confer stereochemical stability, whereas the carbamimidoyl group in the hydrochloride derivative may exhibit different reactivity under acidic conditions .

Pharmacological Potential: The target compound’s carbonylamino group provides hydrogen-bonding capacity, which might enhance receptor-binding affinity compared to the simpler carbamimidoyl group in CAS 66283-88-3 .

Research Findings and Limitations

  • Synthetic Applications : Both compounds are used as intermediates in organic synthesis. The hydrochloride derivative (CAS 66283-88-3) is often employed in reactions requiring protonated amines, while the target compound’s steric bulk may favor selective coupling reactions .
  • Biological Activity: No direct comparative pharmacological data are available in the provided evidence.
  • Data Gaps : Experimental comparisons of solubility, stability, and bioactivity are lacking. Further studies using techniques like X-ray crystallography (e.g., SHELX software ) could elucidate conformational differences.

Notes

Storage Considerations : The hydrochloride salt (CAS 66283-88-3) may require protection from moisture due to hygroscopicity, whereas the target compound is stable at room temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-{[(2,6-dimethylanilino)carbonyl]amino}(methylamino)methylidene]-N-(2,6-dimethylphenyl)urea
Reactant of Route 2
Reactant of Route 2
N'-[(E)-{[(2,6-dimethylanilino)carbonyl]amino}(methylamino)methylidene]-N-(2,6-dimethylphenyl)urea

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